A Technical Guide to the Structural Elucidation of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine
A Technical Guide to the Structural Elucidation of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine
Abstract: This guide provides a comprehensive, multi-technique approach for the unambiguous structural elucidation of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details an integrated analytical strategy employing High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind the experimental choices, provides detailed, self-validating protocols, and offers insights into data interpretation, ensuring scientific rigor and trustworthiness.
Introduction
Pyrazole and piperidine moieties are privileged scaffolds in drug discovery, appearing in a wide array of biologically active molecules.[1][2] The compound 4-(1-ethyl-1H-pyrazol-5-yl)piperidine combines these two key heterocyclic systems. As with any novel or synthesized compound intended for further development, absolute certainty of its chemical structure is paramount.[3] Ambiguities in substitution patterns or connectivity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.

Section 1: The Integrated Analytical Workflow
The structure elucidation of a novel compound is a phased process that moves from the general to the specific.[3] We begin by determining the molecular formula, then map the carbon-hydrogen framework, and finally, piece together the molecular fragments by establishing long-range connectivity.
The workflow is designed to be efficient and conclusive:
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.
-
1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between atoms and assemble the final structure.
-
FTIR Spectroscopy: To confirm the presence of key functional groups.
Diagram 1. Integrated workflow for structure elucidation.
Section 2: Molecular Formula Determination via HRMS
Expertise & Experience: Before delving into the intricate details of atomic connectivity with NMR, it is crucial to establish the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[4] Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places.[5][6] This precision allows for the differentiation between isobars (molecules with the same nominal mass but different elemental formulas).[7]
For the target molecule, C₁₀H₁₇N₃, the expected monoisotopic mass is 179.14224 Da.
Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid ensures efficient protonation to form the [M+H]⁺ ion.
-
Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy.
-
Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the m/z value for the most abundant ion, corresponding to [M+H]⁺. Use the instrument's software to calculate the possible elemental formulas that match the measured exact mass within a narrow tolerance (e.g., ±5 ppm).
Trustworthiness: The protocol is self-validating. The measured mass must align with the theoretical mass for C₁₀H₁₈N₃⁺ ([M+H]⁺) within a very low error margin (typically < 5 ppm). The isotopic pattern observed should also match the theoretical pattern for a molecule containing ten carbon atoms.
| Parameter | Theoretical Value | Expected Experimental Result |
| Molecular Formula | C₁₀H₁₇N₃ | |
| Monoisotopic Mass | 179.14224 Da | |
| [M+H]⁺ Exact Mass | 180.14952 Da | 180.1495 ± 0.0009 |
| [M+Na]⁺ Exact Mass | 202.13146 Da | 202.1315 ± 0.0010 |
Section 3: Definitive Connectivity Mapping with NMR Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C nuclei.[8][9] A combination of 1D and 2D experiments is required for an unambiguous assignment.[10]
1D NMR: ¹H and ¹³C Spectra
Expertise & Experience: The first step is to acquire standard 1D proton (¹H) and carbon-13 (¹³C) spectra. The ¹H NMR spectrum reveals the number of distinct proton environments through its chemical shifts, the number of protons in each environment via integration, and the neighboring protons through signal multiplicity (splitting patterns). The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C {¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically several hundred to thousands). A DEPT-135 experiment should also be run to aid in assignment.
Expected Data Interpretation: Based on the proposed structure, we anticipate the following signals:
| Atom(s) (Fig. 1) | ¹H Signal Prediction (Multiplicity, Integration) | ¹³C Signal Prediction (DEPT-135) | Rationale |
| H7, H7' | Quartet (q), 2H | CH₂ (-) | Methylene protons of the ethyl group, split by the methyl protons (H8). |
| H8, H8', H8'' | Triplet (t), 3H | CH₃ (+) | Methyl protons of the ethyl group, split by the methylene protons (H7). |
| H3 | Doublet (d), 1H | CH (+) | Pyrazole proton, likely coupled to H4 over a short range. |
| H4 | Doublet (d), 1H | CH (+) | Pyrazole proton, coupled to H3. |
| H1 | Multiplet (m), 1H | CH (+) | Piperidine proton at the junction with the pyrazole ring. |
| H2, H6 (axial/eq) | Multiplets (m), 4H | CH₂ (-) | Piperidine methylene protons adjacent to the nitrogen. |
| H5, H9 (axial/eq) | Multiplets (m), 4H | CH₂ (-) | Piperidine methylene protons adjacent to C1. |
| NH | Broad singlet (br s), 1H | N/A | Piperidine amine proton, may exchange with trace water. |
2D NMR: COSY, HSQC, and HMBC
Expertise & Experience: While 1D NMR provides the basic framework, 2D NMR experiments are essential to connect the atoms.[11]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12][13] This is invaluable for tracing out the spin systems of the ethyl group and the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly attached to.[8] This definitively links the proton and carbon frameworks.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It shows correlations between protons and carbons over 2 to 3 bonds.[14] This allows us to connect the isolated spin systems, for example, linking the ethyl group to the pyrazole nitrogen and the piperidine ring to the pyrazole carbon.
Protocol: 2D NMR Acquisition Using the same sample prepared for 1D NMR:
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Run a standard gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (~145 Hz).
-
HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range ²⁻³J(C,H) couplings (typically 8-10 Hz).[14]
Trustworthiness & Data Interpretation: The power of 2D NMR lies in the cross-validation of data. An assignment is considered trustworthy only when it is supported by all relevant 1D and 2D correlations.
Key Expected Correlations to Confirm the Structure:
Diagram 2. Key HMBC correlations to assemble the molecular fragments.-
Ethyl to Pyrazole Link: The methylene protons of the ethyl group (H7) must show an HMBC correlation to the pyrazole nitrogen (N1, inferred via correlation to C5) and carbon C5. This confirms the N-ethyl substitution.
-
Piperidine to Pyrazole Link: The piperidine methine proton (H1') must show strong HMBC correlations to the pyrazole carbons C5 and C4. This unequivocally establishes the C5-substitution pattern on the pyrazole ring.
-
Internal Consistency: COSY correlations will confirm the H7-H8 coupling in the ethyl group and the entire coupling network within the piperidine ring (H1' through H2'/H6' and H5'/H9'). HSQC will map every proton to its directly attached carbon, validating the assignments from 1D NMR.
Section 4: Functional Group Confirmation with FTIR
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[15][16] While not a primary tool for determining connectivity, it serves as an excellent validation step.
Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹, by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[17]
-
Data Analysis: Identify the key absorption bands and compare them to known values for the expected functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Moiety |
| N-H Stretch | 3350 - 3250 (broad) | Secondary amine (Piperidine) |
| C-H Stretch (sp³) | 2950 - 2850 (strong, sharp) | Ethyl & Piperidine |
| C-H Stretch (sp²) | 3100 - 3000 (medium) | Pyrazole |
| C=N, C=C Stretch | 1600 - 1450 (medium) | Pyrazole ring |
| C-N Stretch | 1250 - 1020 (medium) | Amine & Pyrazole |
Conclusion
The structural elucidation of 4-(1-ethyl-1H-pyrazol-5-yl)piperidine is achieved through a systematic and integrated analytical strategy. High-resolution mass spectrometry provides the definitive molecular formula. A full suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and crucially, HMBC, allows for the complete and unambiguous mapping of the atomic connectivity. Finally, FTIR spectroscopy confirms the presence of the expected functional groups. Each piece of data from these orthogonal techniques must be consistent, creating a self-validating system that provides the highest degree of confidence in the final structural assignment, a critical requirement for any compound advancing in the research and development pipeline.
References
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]
-
Crysdot LLC. 4-(1-Ethyl-1H-pyrazol-5-yl)piperidine. Retrieved from [Link]
-
sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. Retrieved from [Link]
-
YouTube. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]
-
National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine - the NIST WebBook. Retrieved from [Link]
-
Sci-Hub. (n.d.). Transitionmetal complexes with pyrazole-based ligands. Retrieved from [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]
-
JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
ResearchGate. (2020, November 12). (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(1-ethyl-1h-pyrazol-4-yl)piperidine. Retrieved from [Link]
Sources
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. emerypharma.com [emerypharma.com]
- 9. smbstcollege.com [smbstcollege.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. youtube.com [youtube.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
